1-(8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone
Overview
Description
1-(8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridines. This class of compounds is known for its significant structural role in various agrochemicals and pharmaceuticals . The unique chemical structure of this compound, featuring multiple halogen atoms and a trifluoromethyl group, makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 1-(8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone involves several steps, typically starting from readily available starting materials. The synthetic routes often include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . Industrial production methods may involve optimizing these reactions to achieve higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of sulfur and nitrogen atoms in the structure allows for oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential pharmacological properties are being explored for developing new drugs.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism by which 1-(8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its use, such as in medicinal chemistry or biochemical research .
Comparison with Similar Compounds
Similar compounds to 1-(8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone include other imidazo[1,5-a]pyridine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties. For example:
1-Chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine: Known for its magnetic and catalytic properties.
Other imidazo[1,5-a]pyridine derivatives: These compounds are versatile and have applications in materials science, pharmaceuticals, and optoelectronics
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-[8-chloro-3-methylsulfanyl-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF6N2OS/c1-22-9-19-6(8(21)11(16,17)18)7-5(12)2-4(3-20(7)9)10(13,14)15/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYMGCOBCWRMSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2N1C=C(C=C2Cl)C(F)(F)F)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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